molecular formula C14H12N2 B6146764 3-methyl-1-phenyl-1H-indazole CAS No. 1575-29-7

3-methyl-1-phenyl-1H-indazole

Cat. No. B6146764
CAS RN: 1575-29-7
M. Wt: 208.3
InChI Key:
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Description

3-Methyl-1-phenyl-1H-indazole (MPI) is an indazole-based heterocyclic compound that has been studied for its numerous applications in scientific research. Its chemical structure is composed of an indazole ring with a single methyl substituent and a phenyl ring attached to the nitrogen atom. MPI has been studied for its potential applications in a variety of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

3-methyl-1-phenyl-1H-indazole has been studied for its various applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as indazole-based heterocyclic compounds, which can be used as precursors for the synthesis of drugs and other compounds. 3-methyl-1-phenyl-1H-indazole has also been studied for its potential applications in drug discovery and biochemistry. It has been used as a model compound to study the interactions between drugs and their target receptors, as well as to study the effects of drugs on biochemical pathways. Additionally, 3-methyl-1-phenyl-1H-indazole has been used as a model compound for studying the effects of drugs on physiological processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-indazole is not yet fully understood. However, it has been suggested that 3-methyl-1-phenyl-1H-indazole binds to a specific receptor protein in the body, which triggers a cascade of biochemical and physiological responses. It is believed that this binding is mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Additionally, 3-methyl-1-phenyl-1H-indazole has been shown to interact with enzymes, which may lead to the inhibition or activation of biochemical pathways.
Biochemical and Physiological Effects
3-methyl-1-phenyl-1H-indazole has been studied for its effects on biochemical and physiological processes. In vitro studies have shown that 3-methyl-1-phenyl-1H-indazole can affect the activity of enzymes involved in the metabolism of drugs, as well as the expression of genes involved in the regulation of drug targets. Additionally, 3-methyl-1-phenyl-1H-indazole has been shown to interact with various receptors, including opioid, serotonin, and dopamine receptors, which may lead to the inhibition or activation of biochemical pathways. In vivo studies have also shown that 3-methyl-1-phenyl-1H-indazole can affect the activity of enzymes involved in the metabolism of drugs, as well as the expression of genes involved in the regulation of drug targets.

Advantages and Limitations for Lab Experiments

3-methyl-1-phenyl-1H-indazole has several advantages and limitations for lab experiments. One of the main advantages of using 3-methyl-1-phenyl-1H-indazole is its relatively low cost and availability. Additionally, 3-methyl-1-phenyl-1H-indazole is relatively easy to synthesize and can be used as a model compound for studying the effects of drugs on biochemical and physiological processes. However, one of the main limitations of using 3-methyl-1-phenyl-1H-indazole is its lack of specificity, as it has been shown to interact with a variety of receptors and enzymes.

Future Directions

The future directions for 3-methyl-1-phenyl-1H-indazole are numerous. One potential direction is to further study the mechanism of action of 3-methyl-1-phenyl-1H-indazole, as well as its interactions with various receptors and enzymes. Additionally, further research could be conducted to explore the potential applications of 3-methyl-1-phenyl-1H-indazole in drug discovery and biochemistry. Finally, 3-methyl-1-phenyl-1H-indazole could be further studied for its potential applications in organic synthesis and as a model compound for studying the effects of drugs on biochemical and physiological processes.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-1H-indazole is relatively simple and can be achieved through a few different methods. The most common approach is the condensation reaction of 1-methyl-3-nitrobenzene and ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields a mixture of 3-methyl-1-phenyl-1H-indazole and 3-methyl-1-phenyl-2H-indazole, which can be separated through column chromatography. Other methods of synthesis include the reaction of 1-methyl-3-nitrobenzene with ethyl acetoacetate in the presence of an alkaline catalyst, such as sodium hydroxide, and the reaction of ethyl acetoacetate with 1-methyl-3-chlorobenzene in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-phenyl-1H-indazole involves the condensation of 2-phenylhydrazine with 3-methyl-1-benzoylindole followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-phenylhydrazine", "3-methyl-1-benzoylindole", "Acetic anhydride", "Sulfuric acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylhydrazine in acetic anhydride and add sulfuric acid. Heat the mixture to 80°C for 30 minutes to form the corresponding acetyl derivative.", "Step 2: Add 3-methyl-1-benzoylindole to the reaction mixture and heat to 120°C for 4 hours to form the intermediate.", "Step 3: Add sodium acetate to the reaction mixture and reflux in ethanol for 6 hours to cyclize the intermediate and form 3-methyl-1-phenyl-1H-indazole.", "Step 4: Isolate the product by filtration and recrystallization." ] }

CAS RN

1575-29-7

Product Name

3-methyl-1-phenyl-1H-indazole

Molecular Formula

C14H12N2

Molecular Weight

208.3

Purity

0

Origin of Product

United States

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